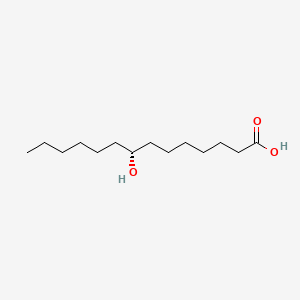

8-Hydroxymyristic acid, (R)-

描述

Contextualization within the Hydroxylated Fatty Acid Class

Hydroxylated fatty acids (HFAs) are a diverse group of fatty acids characterized by the presence of one or more hydroxyl (-OH) groups along their aliphatic chain. ontosight.aiontosight.ai This seemingly simple modification dramatically alters the physicochemical properties of the parent fatty acid, such as myristic acid in this case. ontosight.ai The introduction of a hydroxyl group increases the molecule's polarity, which in turn influences its solubility, melting point, and interactions with other biological molecules. ontosight.ai

HFAs are found in a wide array of natural sources, including plants, bacteria, and yeasts. researchgate.net They play significant roles in various biological processes, serving as structural components of lipids, signaling molecules, and intermediates in metabolic pathways. ontosight.aiontosight.ai The position of the hydroxyl group can vary, leading to alpha (α), beta (β), omega (ω), or mid-chain HFAs, each with distinct biological activities. researchgate.net (R)-8-Hydroxymyristic acid is a mid-chain HFA, a subclass that is of growing interest for its potential applications in biotechnology and pharmacology. ontosight.airesearchgate.net

Table 1: Properties of (R)-8-Hydroxymyristic Acid

| Property | Value |

|---|---|

| Molecular Formula | C14H28O3 |

| Molecular Weight | 244.37 g/mol |

| IUPAC Name | (8R)-8-hydroxytetradecanoic acid |

| CAS Number | 191719-73-0 |

| Synonyms | (R)-8-Hydroxytetradecanoic acid, Tetradecanoic acid, 8-hydroxy-, (8R)- |

Data sourced from PubChem CID 123133459 nih.gov

Stereochemical Significance: The (R)-Configuration at the 8-Position

The designation "(R)-" in (R)-8-Hydroxymyristic acid refers to the specific three-dimensional arrangement of the atoms around the chiral center at the eighth carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. ontosight.aiontosight.ai This stereochemical specificity is of paramount importance in biological systems, where enzymes and receptors are often highly selective for a particular enantiomer (a non-superimposable mirror image of a molecule).

The spatial orientation of the hydroxyl group in the (R)-configuration can dictate how the molecule interacts with binding sites on proteins, influencing its biological activity. ontosight.ai For instance, the stereochemistry of hydroxylated fatty acids has been shown to be critical for their roles as signaling molecules and their efficacy in potential therapeutic applications. nih.gov While both (R)- and (S)-isomers of 8-hydroxymyristic acid exist, their biological effects can differ significantly. ontosight.aincats.io Research into the specific roles of each enantiomer is ongoing, but it is clear that the (R)-configuration is a key determinant of the molecule's function in various biological contexts. nih.gov

Historical Perspective of Hydroxylated Fatty Acid Research

The study of fatty acids has a rich history, with key milestones paving the way for our current understanding. Early research in the 20th century focused on the basic characterization and analysis of fatty acids. aocs.org The discovery of hydroxylated fatty acids in natural sources, such as 10-hydroxyoctadecanoic acid in 1962, marked a significant step forward. researchgate.net

The development of advanced analytical techniques, particularly gas-liquid chromatography, revolutionized fatty acid research, allowing for the separation and identification of a vast array of these molecules, including their hydroxylated derivatives. aocs.org This technological advancement enabled scientists to explore the diversity and distribution of HFAs in nature more systematically. Early investigations into the biological roles of HFAs often centered on their presence in bacterial lipopolysaccharides, such as 3-hydroxymyristic acid, a component of lipid A. thegoodscentscompany.com More recent research has expanded to explore the broader physiological functions of HFAs, including their roles in metabolic disorders and as signaling molecules. nih.govmdpi.com

Overview of Research Trajectories for Long-Chain Hydroxy Fatty Acids

Current and future research on long-chain hydroxy fatty acids (LCHFAs) is following several exciting trajectories. One major area of focus is their potential application in the development of novel biomaterials. researchgate.net The unique properties conferred by the hydroxyl group make LCHFAs attractive monomers for the synthesis of biodegradable polymers and lubricants. researchgate.netunl.edu

In the field of biotechnology, significant efforts are being directed towards the microbial production of LCHFAs. acs.orgresearchgate.net By engineering metabolic pathways in microorganisms like Saccharomyces cerevisiae, researchers are aiming to develop sustainable and efficient methods for producing specific LCHFAs. acs.orgresearchgate.net This approach holds promise for creating a platform for the synthesis of a wide range of valuable oleochemicals.

Furthermore, the biological activities of LCHFAs are a subject of intense investigation. ontosight.aiontosight.ai Studies are exploring their potential as anti-inflammatory, antimicrobial, and antitumor agents. ontosight.aiontosight.ai The discovery of fatty acid esters of hydroxy fatty acids (FAHFAs) as a novel class of endogenous lipids with anti-diabetic and anti-inflammatory properties has opened up new avenues for research into the therapeutic potential of LCHFAs. mdpi.com Understanding the structure-activity relationships of these molecules, including the precise role of stereochemistry, is a key objective for future studies. rsc.org Research into long-chain fatty acid oxidation disorders also continues to highlight the importance of understanding the metabolism and physiological effects of these molecules. nih.govajmc.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8R)-8-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASNIDFAGGBHJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191719-73-0 | |

| Record name | 8-Hydroxymyristic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191719730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXYMYRISTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOR4PX9WQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Biological Distribution of R 8 Hydroxymyristic Acid

Microbial Production and Natural Sources

(R)-hydroxymyristic acid is primarily found as a constituent of lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria. Its production is a result of specific biosynthetic pathways within these microorganisms.

Presence in Photosynthetic Prokaryotes

Several species of photosynthetic bacteria are known to incorporate a form of hydroxymyristic acid into their LPS, highlighting its importance in the structural integrity of their outer cell membrane.

In the photosynthetic bacterium Rhodopseudomonas viridis, the lipid A component of its LPS has a unique composition. Notably, the only fatty acid identified in the lipid A of R. viridis is β-hydroxymyristic acid, which corresponds to 3-hydroxymyristic acid. annualreviews.orgoup.com This fatty acid is amide-linked to the 2,3-diamino-2,3-dideoxy-D-glucose backbone of the lipid A. oup.com The characteristic hydroxy fatty acid in the lipid A of many Gram-negative bacteria is (R)-3-hydroxymyristic acid. nih.gov The exclusive presence of this single fatty acid underscores its critical role in the specific structure and function of the outer membrane in this organism.

Investigations into the LPS of other photosynthetic bacteria have revealed the presence of (R)-3-hydroxymyristic acid. In a detailed 2020 analysis of Rhodomicrobium vannielii (strain ATCC 17100), (R)-3-hydroxymyristic acid (14:0(3-OH)) was identified among other 3-hydroxy fatty acids, such as 16:0(3-OH) and i17:0(3-OH), all possessing the (R)-configuration. mdpi.com The fatty acid composition of various Rhodomicrobium vannielii strains consistently shows the presence of 3-OH-C14:0. researchgate.net

In contrast, studies on Rhodospirillum tenue indicate that its lipid A composition is different, and it is characterized by the lack of β-hydroxymyristic acid. mdpi.com Instead, its lipid A contains fatty acids such as β-hydroxycapric acid and myristic acid. capes.gov.br

The following table summarizes the presence of key fatty acids in the lipid A of these photosynthetic bacteria:

| Bacterial Species | (R)-3-Hydroxymyristic Acid | Other Fatty Acids Present in Lipid A |

| Rhodopseudomonas viridis | Present (sole fatty acid) | None |

| Rhodomicrobium vannielii | Present | 3-OH-C16:0, C14:0, Δ14-C22:1 researchgate.net |

| Rhodospirillum tenue | Absent | β-hydroxycapric acid, myristic acid, palmitic acid mdpi.com |

General Biosynthesis and Metabolism in Microorganisms (General Hydroxy Fatty Acid Context)

The synthesis of hydroxy fatty acids in microorganisms is a complex process involving various enzymatic pathways. These pathways are responsible for the introduction of hydroxyl groups at specific positions on the fatty acid carbon chain.

Enzymatic Pathways in Bacteria and Fungi for Hydroxy Fatty Acid Production

Microorganisms employ several types of enzymes to produce hydroxy fatty acids. These include:

Cytochrome P450 (CYP) Monooxygenases: These enzymes are a diverse group of heme-containing proteins that catalyze the hydroxylation of a wide range of substrates, including fatty acids. They can introduce hydroxyl groups at various positions along the fatty acid chain.

Lipoxygenases (LOXs): These enzymes catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of fatty acid hydroperoxides, which can then be reduced to the corresponding hydroxy fatty acids.

Hydratases: These enzymes catalyze the addition of water across a double bond in an unsaturated fatty acid, resulting in the formation of a hydroxy fatty acid. For example, some lactic acid bacteria are known to convert linoleic acid into hydroxy fatty acids.

Hydroxylases: This is a broad category of enzymes that directly introduce a hydroxyl group into a substrate.

The biosynthesis of the common (R)-3-hydroxy fatty acids found in lipid A is part of the general fatty acid synthesis pathway in bacteria.

Substrate Specificity and Regioselectivity in Microbial Bioconversion for Hydroxy Fatty Acids

The position of the hydroxyl group on the fatty acid chain is determined by the substrate specificity and regioselectivity of the hydroxylating enzymes.

Substrate Specificity: This refers to the preference of an enzyme for a particular fatty acid substrate based on factors like chain length and degree of saturation. For instance, the well-studied P450 BM-3 from Bacillus megaterium shows a preference for fatty acids with chain lengths from C12 to C18.

Regioselectivity: This describes the enzyme's ability to hydroxylate a specific carbon atom on the fatty acid chain. The regioselectivity of cytochrome P450 enzymes can be altered through protein engineering. By mutating specific amino acid residues in the enzyme's active site, it is possible to shift the position of hydroxylation. For example, mutations in P450 BM-3 have been shown to change its hydroxylation pattern from subterminal positions (ω-1, ω-2, ω-3) to other positions along the carbon chain.

The following table provides a general overview of microbial enzymes involved in hydroxy fatty acid production:

| Enzyme Class | General Function | Example of Regioselectivity |

| Cytochrome P450 Monooxygenases | Introduction of a hydroxyl group at various positions. | Can be engineered to target specific carbons. |

| Lipoxygenases | Dioxygenation of polyunsaturated fatty acids. | Highly specific for certain double bond positions. |

| Hydratases | Addition of water to a double bond. | Specific to the location of the double bond. |

Occurrence as Metabolites in Mammalian Systems (e.g., milk, plasma for related HFAs)

Hydroxy fatty acids are present as endogenous metabolites in various mammalian tissues and fluids. mdpi.com

Milk

Milk is a complex biological fluid containing a diverse array of lipids. Several studies have identified various hydroxy fatty acids in both cow and goat milk. mdpi.comresearchgate.net For example, 7-hydroxystearic acid and 10-hydroxystearic acid have been found to be abundant free HFAs in cow's milk. researchgate.net The presence of fatty acid esters of hydroxy fatty acids (FAHFAs) has also been reported in milk. wustl.edu For instance, levels of palmitic acid esters of hydroxystearic acid (PAHSAs) have been found to be reduced in the breast milk of obese mothers. frontiersin.org

Plasma

Human plasma contains a variety of free fatty acids, including hydroxylated forms. mdpi.com Lipidomics analysis of human plasma has revealed the presence of numerous saturated and unsaturated hydroxy fatty acids. mdpi.com For example, 3-hydroxy fatty acids have been analyzed in the plasma of healthy individuals and patients with fatty acid oxidation disorders. mdpi.com The concentrations of these metabolites can provide insights into metabolic health and disease. acs.org

Endogenous Production and Exogenous Acquisition Pathways for Hydroxy Fatty Acids

The levels of hydroxy fatty acids in biological systems are maintained through a balance of endogenous production and exogenous acquisition.

Endogenous Production

Mammalian cells can synthesize a variety of fatty acids de novo. encyclopedia.pub Hydroxylation of fatty acids can occur through several enzymatic pathways. For instance, the enzyme fatty acid 2-hydroxylase is responsible for the production of 2-hydroxy fatty acids, which are important components of sphingolipids in the nervous system. gerli.com In some cases, the production of certain hydroxy fatty acids, such as 3-hydroxy oxylipins, is primarily associated with disorders of fatty acid oxidation. gerli.com

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids synthesized in mammals. mdpi.comencyclopedia.pub Their synthesis involves the esterification of a fatty acid to a hydroxy fatty acid. encyclopedia.pub The levels of these lipids are regulated by both synthesis and degradation, with enzymes like androgen-induced gene 1 (AIG1) and androgen-dependent TFPI-regulating protein (ADTRP) identified as hydrolases that control FAHFA levels in vivo. nih.gov

Exogenous Acquisition

In addition to endogenous synthesis, organisms can acquire fatty acids from their environment or diet. nih.govmdpi.com For example, some bacteria can import long-chain fatty acids from their surroundings. mdpi.com In the context of infection, pathogens like Staphylococcus aureus can incorporate host-derived fatty acids. db-thueringen.de Dietary intake can also influence the levels of certain fatty acids and their derivatives. For instance, dietary supplementation with specific fatty acids can lead to their incorporation into the body's lipid pools. frontiersin.org The consumption of dairy products may contribute to the presence of certain hydroxy fatty acids, like ricinoleic acid, in human blood. mdpi.com

Data Tables

Table 1: Chemical Properties of (R)-8-Hydroxymyristic Acid

| Property | Value | Source |

| Molecular Formula | C14H28O3 | ontosight.ainih.gov |

| Molecular Weight | 244.37 g/mol | ontosight.ainih.gov |

| IUPAC Name | (8R)-8-hydroxytetradecanoic acid | nih.gov |

| CAS Number | 191719-73-0 | nih.gov |

Biosynthetic Pathways and Enzymology of Hydroxylation in Fatty Acids

Enzymatic Mechanisms of Hydroxyl Group Introduction at the 8-Position

The formation of (R)-8-hydroxymyristic acid involves the stereospecific introduction of a hydroxyl group at the C-8 position of a 14-carbon fatty acid backbone. This can theoretically be achieved through two primary enzymatic mechanisms: the direct oxidation of a saturated fatty acid by an oxygenase or the hydration of an unsaturated fatty acid by a hydratase.

Oxygenase Activity: Oxygenases, particularly from the cytochrome P450 (CYP) monooxygenase superfamily, are well-known for their ability to hydroxylate fatty acids. d-nb.info These enzymes utilize a heme-thiolate prosthetic group to activate molecular oxygen, incorporating one oxygen atom into the substrate while the other is reduced to water. d-nb.info While many CYPs catalyze terminal (ω) or sub-terminal hydroxylation, some exhibit in-chain hydroxylase activity. nih.gov For example, the bacterial enzyme P450 BM-3 from Bacillus megaterium hydroxylates palmitic acid (C16) at the ω-1, ω-2, and ω-3 positions, demonstrating its capacity for in-chain modification. nih.gov It is plausible that a yet-unidentified or engineered P450 enzyme could exhibit regioselectivity for the 8-position of myristic acid.

Another class of oxygenases, the fungal peroxygenases (UPOs), also hydroxylate fatty acids. d-nb.info These enzymes use hydrogen peroxide as an oxidant in a manner similar to the "peroxide shunt" pathway of CYPs. csic.es Fungal peroxygenases can produce a mixture of hydroxy fatty acids, and engineering efforts have been made to control their regioselectivity. d-nb.info

Dioxygenases represent another potential enzymatic route. The fungus Laetisaria arvalis contains a linoleic acid 8R-dioxygenase that synthesizes 8R-hydroperoxylinoleic acid, which is subsequently reduced to 8R-hydroxylinoleic acid. nih.gov This demonstrates a clear precedent for enzymatic oxygenation at the C-8 position with R-stereospecificity. A similar enzyme with activity towards myristic acid would directly yield the precursor to (R)-8-hydroxymyristic acid.

Hydratase Activity: Fatty acid hydratases (FAHs) catalyze the addition of a water molecule across a double bond in an unsaturated fatty acid. nih.govresearchgate.net This reaction is highly regio- and stereospecific. nih.gov The production of 8-hydroxymyristic acid via this mechanism would necessitate a myristic acid derivative containing a double bond at either the C-7/C-8 or C-8/C-9 position as a precursor. For instance, certain "cis-Δ9 subtype" fatty acid hydratases have been shown to hydrate (B1144303) alternative double bond positions, including the cis-8 position, to produce 9-hydroxy fatty acids. google.com A hydratase with specificity for adding the hydroxyl group to the C-8 position of a tetradec-8-enoic acid precursor could be a viable biosynthetic pathway.

| Enzyme Class | Mechanism | Required Precursor | Relevant Example | Citation |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenase | Direct oxidation of C-H bond | Myristic Acid | P450 BM-3 hydroxylates various positions on fatty acids. | nih.gov |

| Dioxygenase | Direct oxidation of C-H bond | Myristic Acid | Laetisaria arvalis 8R-dioxygenase acts on linoleic acid. | nih.gov |

| Fungal Peroxygenase | Oxidation using H₂O₂ | Myristic Acid | Engineered peroxygenases show altered regioselectivity on fatty acids. | d-nb.info |

| Fatty Acid Hydratase | Addition of water across a C=C double bond | Tetradec-8-enoic acid or Tetradec-7-enoic acid | Some FAHs can hydrate cis-8 double bonds. | google.com |

The synthesis of the specific (R)- enantiomer of 8-hydroxymyristic acid is dictated by the precise three-dimensional structure of the enzyme's active site. Enzymes are chiral catalysts that can differentiate between prochiral centers on a substrate molecule, leading to the formation of a single stereoisomer.

The most direct evidence for a pathway leading to an (R)-hydroxy fatty acid at the 8-position comes from studies on fungal dioxygenases. The dioxygenase from Laetisaria arvalis and a similar enzyme from Gaeumannomyces graminis are both 8R-dioxygenases. nih.gov They specifically abstract the pro-R hydrogen from the C-8 position of linoleic acid, leading to the formation of an 8R-hydroperoxy derivative, which is then reduced to the final 8R-hydroxy product. This demonstrates a clear enzymatic basis for achieving the (R)-configuration at this specific carbon.

In the case of cytochrome P450 enzymes, stereoselectivity is also well-documented. For example, P450 BM-3 produces 14(R)- and 15(R)-hydroxypalmitic acid with high enantiomeric excess (98% ee). d-nb.info The stereochemical outcome is determined by how the fatty acid substrate is oriented within the active site relative to the reactive heme-oxygen species. Therefore, a hypothetical P450 enzyme that produces (R)-8-hydroxymyristic acid would possess an active site architecture that specifically presents the pro-R hydrogen at the C-8 position of myristic acid to the oxidant.

Similarly, fatty acid hydratases are known for their stereospecificity. The hydration of oleic acid by Pseudomonas sp. NRRL B-3266 yields optically pure 10(R)-hydroxystearic acid. gsartor.org The stereochemical outcome of a hydratase reaction depends on the direction from which the water molecule attacks the double bond, a process tightly controlled by the enzyme's active site.

Precursor Utilization and Substrate Specificity in 8-Hydroxylation Pathways

The efficiency of (R)-8-hydroxymyristic acid biosynthesis is highly dependent on the enzyme's affinity for and turnover rate of the appropriate precursor.

For an oxygenase-mediated pathway , the direct precursor would be myristic acid (tetradecanoic acid). The substrate specificity of fatty acid hydroxylating enzymes often depends on the chain length of the fatty acid.

P450 BM-3 from Bacillus megaterium readily metabolizes lauric acid (C12) and myristic acid (C14) but shows no activity towards capric acid (C10). nih.gov While it preferentially produces ω-1, ω-2, and ω-3 hydroxy products, this demonstrates its activity on C14 substrates. nih.gov

CYP4V2 , a human P450, is a selective ω-hydroxylase that shows the highest catalytic efficiency with myristic acid compared to other saturated fatty acids like octanoic, lauric, and palmitic acid. nih.gov This highlights that specific enzymes have evolved preferences for myristic acid.

The LCR protein (CYP86A8) from Arabidopsis can hydroxylate a range of fatty acids from C12 to C18. pnas.org

For a hydratase-mediated pathway , the precursor would be an unsaturated 14-carbon fatty acid , most likely tetradec-8-enoic acid. The substrate scope of fatty acid hydratases can be broad, but they often show preferences for specific double bond positions and chain lengths. nih.gov For example, many known hydratases act on the cis-9 double bond of C18 fatty acids like oleic and linoleic acid. nih.govgsartor.org However, enzymes capable of acting on other positions, including cis-8 and cis-11, have been identified. nih.govgoogle.com

| Enzyme (Source) | Enzyme Type | Preferred Substrate(s) | Observed Product(s) | Citation |

|---|---|---|---|---|

| P450 BM-3 (Bacillus megaterium) | Monooxygenase | Lauric (C12), Myristic (C14), Palmitic (C16) acids | ω-1, ω-2, ω-3 hydroxy fatty acids | nih.gov |

| CYP4V2 (Human) | Monooxygenase (ω-hydroxylase) | Myristic acid (C14) | ω-hydroxymyristic acid | nih.gov |

| 8R-Dioxygenase (Laetisaria arvalis) | Dioxygenase | Linoleic acid (C18:2) | 8R-hydroxylinoleic acid | nih.gov |

| Oleate Hydratase (Various bacteria) | Hydratase | Oleic acid (C18:1, cis-9) | 10-hydroxystearic acid | nih.govgsartor.org |

Genetic and Molecular Regulation of 8-Hydroxylation Enzymes

The expression of genes encoding fatty acid hydroxylases is tightly controlled at the transcriptional level in response to various internal and external signals. While specific regulatory mechanisms for an 8-hydroxylase acting on myristic acid are not defined, the principles can be inferred from related, well-studied enzyme systems.

In mammals and other animals, several transcription factor families are key players in regulating lipid metabolism, including the expression of P450 enzymes that hydroxylate fatty acids. cambridge.org These include:

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives. They play a central role in inducing the expression of genes involved in fatty acid catabolism, including certain CYP4 family fatty acid hydroxylases. cambridge.orggoogle.com

Liver X Receptors (LXRs): These receptors are primarily involved in cholesterol and bile acid metabolism but also influence fatty acid synthesis and modification pathways. cambridge.org

Sterol Regulatory Element-Binding Proteins (SREBPs): These factors primarily regulate genes involved in fatty acid and cholesterol synthesis. cambridge.org

In plants, the regulation of P450s involved in specialized metabolism is often linked to developmental programs or environmental stress responses. The genes encoding abscisic acid (ABA) 8'-hydroxylases (the CYP707A family) in Arabidopsis are a prime example. Their expression is rapidly induced by ABA itself, as well as by drought and high salinity conditions. embopress.orgembopress.orgnih.gov This feedback regulation allows the plant to precisely control the levels of the active hormone. embopress.org A gene encoding an 8-hydroxylase involved in a specific signaling pathway or in the production of a protective compound would likely be subject to similar tight transcriptional control by relevant stimuli.

Biological Roles and Mechanisms of Action of Hydroxylated Fatty Acids

Role as Components of Complex Lipids and Cellular Structures

The incorporation of hydroxyl groups into fatty acids alters their polarity and spatial configuration, which in turn affects the structure and function of the complex lipids and membranes they comprise.

Lipopolysaccharide (LPS) is a critical component of the outer membrane of Gram-negative bacteria, acting as a structural anchor and a potent modulator of the host immune system. The hydrophobic anchor of LPS, known as Lipid A, is responsible for its endotoxic activity. The structure of Lipid A is characterized by a disaccharide backbone acylated with multiple fatty acids.

A key and highly conserved feature of Lipid A from a wide range of Gram-negative bacteria is the presence of (R)-3-hydroxymyristic acid. lipidmaps.orgnih.govscbt.com This specific 3-hydroxy fatty acid is a primary acyl chain, and its presence is fundamental to the structural integrity and biological activity of LPS. nih.govgerli.com The biosynthesis of Lipid A involves the specific enzymatic transfer of (R)-3-hydroxymyristoyl chains to a UDP-GlcNAc precursor, a step catalyzed by enzymes like LpxA and LpxD. nih.gov

In contrast, there is currently no significant scientific literature documenting the natural incorporation of (R)-8-hydroxymyristic acid into the Lipid A moiety of bacterial LPS. The enzymatic machinery for Lipid A biosynthesis appears highly specific for the 3-hydroxy position. The role of (R)-3-hydroxymyristic acid serves as a clear example of how the specific positioning of a hydroxyl group is critical for the assembly of complex cellular structures like LPS.

The fluidity and stability of cellular membranes are essential for their function and are largely determined by the composition of their lipid bilayers. wikipedia.org The introduction of a hydroxyl group into a fatty acid acyl chain, as in (R)-8-hydroxymyristic acid, can significantly influence these properties. The hydroxyl group adds a polar region to the otherwise nonpolar hydrocarbon tail. This has several consequences for membrane architecture:

Altered Lipid Packing: The hydroxyl group can disrupt the tight, ordered packing of saturated acyl chains. aklectures.com This disruption can increase the average area per lipid molecule, which tends to increase membrane fluidity. lipotype.com

Hydrogen Bonding: The -OH group can form hydrogen bonds with neighboring lipid headgroups, proteins, or water molecules at the membrane interface. This can create a more ordered and potentially more rigid structure in the region of the hydroxyl group, counteracting the fluidizing effect of steric hindrance. taylorandfrancis.com

Therefore, the integration of hydroxylated fatty acids like (R)-8-hydroxymyristic acid into membrane phospholipids (B1166683) creates a complex interplay of effects. It can increase fluidity by disrupting chain packing while simultaneously introducing specific ordering through hydrogen bonding, leading to nuanced changes in the biophysical properties of the membrane. taylorandfrancis.com

Involvement in Cellular Signaling Pathways as Precursors or Ligands

Fatty acids and their derivatives are increasingly recognized as important signaling molecules that can act as ligands for cell surface and nuclear receptors or as precursors for more potent bioactive lipids. mdpi.commdpi.commdpi.com

Hydroxylated fatty acids are part of a larger group of oxidized fatty acids known as oxylipins, which have ancient evolutionary origins as signaling molecules. mdpi.com They can be generated through the action of various enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450s. mdpi.com Once produced, these molecules can influence a variety of intracellular signaling cascades. For example, some hydroxylated fatty acids can modulate pathways involved in inflammation. mdpi.com Their actions can be mediated through the activation of specific protein kinases or by altering the activity of transcription factors that regulate gene expression.

A primary mechanism by which fatty acids exert their signaling effects is through direct interaction with specific G-protein coupled receptors (GPCRs). acs.org Several GPCRs have been identified that are activated by fatty acids of different chain lengths and hydroxylation patterns. For instance, medium-chain fatty acids and their 3-hydroxy derivatives are known agonists for receptors like GPR84 and Hydroxycarboxylic Acid Receptor 3 (HCA3). nih.gov These receptors are involved in regulating metabolic and immune functions. nih.gov

While (R)-8-hydroxymyristic acid has not been specifically identified as a ligand for these receptors, its structure as a medium-chain hydroxylated fatty acid suggests it could conceptually interact with members of this receptor family. The binding affinity and specificity would depend on how the 8-position of the hydroxyl group fits within the receptor's binding pocket compared to other known ligands.

Table 2: Examples of Fatty Acid-Sensing G-Protein Coupled Receptors

| Receptor | Common Ligands | Signaling Pathway |

|---|---|---|

| FFA1 (GPR40) | Medium- to long-chain fatty acids | Gq/11 |

| GPR84 | Medium-chain fatty acids, 3-hydroxy fatty acids | Gi |

| FFA4 (GPR120) | Medium- to long-chain fatty acids (esp. ω-3) | Gq/11, β-arrestin |

| HCA3 (GPR109B) | 3-hydroxy fatty acids | Gi |

Data compiled from multiple sources. acs.orgnih.govfrontiersin.org

Metabolic Intermediates and Derivatives in Lipid Metabolism

(R)-8-hydroxymyristic acid, as a fatty acid, is integrated into the central pathways of lipid metabolism. Its biosynthesis and degradation are governed by specific enzymatic reactions. A metabolic intermediate is a molecule that is produced during metabolic pathways and can be further processed to either synthesize other molecules or be broken down for energy. mdpi.com

The biosynthesis of hydroxylated fatty acids can occur through several enzymatic routes. One major pathway involves the action of cytochrome P450 monooxygenases, which hydroxylate fatty acids at various positions, including sub-terminal carbons. nih.gov Another route is through the action of fatty acid hydratases, which catalyze the addition of water across a double bond in an unsaturated fatty acid precursor to form a hydroxylated fatty acid. mdpi.com

Once formed, (R)-8-hydroxymyristic acid can be considered a metabolic intermediate. It can be further metabolized through pathways such as beta-oxidation. reactome.org In this process, the fatty acid is sequentially shortened by two-carbon units from the carboxyl end to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of the hydroxyl group at the 8-position would require specific enzymatic steps for its oxidation prior to or during the beta-oxidation spiral. Alternatively, this hydroxylated fatty acid could be a precursor for the synthesis of other specialized lipids, such as estolides (fatty acid esters of hydroxy fatty acids), which have their own distinct biological activities.

Participation in Fatty Acid Elongation and Desaturation Processes

The biosynthesis of fatty acids in most organisms primarily yields palmitic acid (16:0) and, to a lesser extent, stearic acid (18:0). nih.gov These molecules can then be modified by enzyme systems to produce a diverse array of fatty acids with different chain lengths and degrees of saturation. These modifications, crucial for creating lipids with specific functions in membranes and signaling, are carried out by fatty acid elongase (FAE) and desaturase enzymes. nih.govnih.gov

Fatty acid elongation is the process of extending the carbon chain, typically by two-carbon units, and occurs mainly in the endoplasmic reticulum. nih.gov While the primary substrates for these enzymes are non-hydroxylated fatty acyl-CoAs, evidence suggests that hydroxylated fatty acids can also undergo chain elongation. Research in the microalgae genus Nannochloropsis identified a series of very-long-chain fatty acids (ranging from C28 to C34) that all contained a hydroxyl group at a specific position (n-18). gerli.com The consistent position of this hydroxyl group across a range of chain lengths strongly indicates that these molecules are synthesized through the chain elongation of a pre-existing hydroxy fatty acid substrate. gerli.com This suggests that the elongase enzyme systems in these organisms can recognize and process hydroxylated fatty acids.

Fatty acid desaturases introduce double bonds at specific locations in the acyl chain, converting saturated fatty acids into unsaturated ones. wikipedia.org This process is critical for maintaining the fluidity of cell membranes and for producing precursors of signaling molecules. wikipedia.org The direct role of hydroxylated fatty acids as substrates for the common Δ5, Δ6, and Δ9 desaturases is not as clearly established. The desaturation reaction involves the stereospecific abstraction of a hydrogen atom from the fatty acid substrate. nih.gov The presence of a hydroxyl group on the carbon chain could influence the substrate's interaction with the enzyme's active site, but specific studies confirming direct desaturation of mid-chain hydroxylated fatty acids like 8-hydroxymyristic acid by these canonical enzymes are not extensively documented.

Table 1: Key Processes in Fatty Acid Modification

| Process | Enzyme Family | Substrate Example (Canonical) | Product Example (Canonical) | Evidence for HFA Participation |

| Chain Elongation | Fatty Acid Elongases (ELOVL) | Palmitoyl-CoA (16:0) | Stearoyl-CoA (18:0) | Yes, observed in microalgae where a hydroxylated fatty acid is elongated into a series of very-long-chain hydroxylated fatty acids. gerli.com |

| Desaturation | Fatty Acid Desaturases (e.g., Δ9-desaturase) | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1) | Not well-documented; the primary substrates are non-hydroxylated fatty acids. |

Conversion to Downstream Bioactive Metabolites (General Hydroxy Fatty Acid Context)

Hydroxylated fatty acids serve as important precursors for a variety of other bioactive molecules, expanding their functional roles beyond that of simple structural lipids. Through further enzymatic modification, the hydroxyl group can act as a reactive site for esterification, oxidation, or cyclization, leading to the generation of compounds with potent biological activities. gerli.comnih.gov

One significant class of downstream metabolites is the fatty acid esters of hydroxy fatty acids (FAHFAs) . These molecules are formed by the esterification of a hydroxylated fatty acid with another fatty acid. FAHFAs have been identified as a novel class of lipids with anti-inflammatory and anti-diabetic properties. They can improve glucose tolerance and enhance insulin (B600854) secretion, making them important signaling molecules in metabolic regulation.

Hydroxylated fatty acids are also integral components of complex structural lipids. For instance, 2-hydroxy fatty acids are almost exclusively found as N-acyl chains within the ceramide component of various sphingolipids . mdpi.com These 2-hydroxylated sphingolipids are abundant in tissues like the skin and nervous system myelin, where they play critical roles in membrane structure and cell signaling. mdpi.com Similarly, ω-hydroxy fatty acids are essential components of acylglucosylceramides , which are crucial for maintaining the epidermal water barrier in the skin. nih.gov

Furthermore, HFAs can be converted into lactones , which are cyclic esters often associated with distinct aromas and flavors. For example, the microbial conversion of 10-hydroxystearic acid can produce gamma-dodecalactone, a compound used in the food and beverage industry. nih.gov Many hydroxylated fatty acids, considered part of the broader oxylipin family, act as signaling molecules that regulate developmental processes and immune responses to environmental or pathological stimuli. gerli.com Some have been shown to inhibit the production of the pro-inflammatory cytokine TNF-α. gerli.com

Table 2: Examples of Bioactive Metabolites Derived from Hydroxy Fatty Acids

| Metabolite Class | Precursor Example | Function/Significance |

| FAHFAs | Hydroxy Fatty Acid | Anti-diabetic, anti-inflammatory signaling. |

| Sphingolipids | 2-Hydroxy Fatty Acid | Structural components of myelin and skin; cell signaling. mdpi.com |

| Acylglucosylceramides | ω-Hydroxy Fatty Acid | Maintenance of skin's epidermal water barrier. nih.gov |

| Lactones | 10-Hydroxystearic Acid | Aroma compounds. nih.gov |

| Oxylipins | Various HFAs | Regulation of inflammation and development. gerli.com |

Role in Energy Metabolism (General Hydroxy Fatty Acid Context)

The primary pathway for extracting energy from fatty acids is beta-oxidation , a mitochondrial process that sequentially shortens the fatty acyl-CoA chain to produce acetyl-CoA, NADH, and FADH₂. wikipedia.orgaocs.org These products then enter the citric acid cycle and the electron transport chain to generate large quantities of ATP. aocs.org Hydroxylated fatty acids are intimately involved in this process. A key, unavoidable step in every cycle of beta-oxidation is the hydration of a double bond to create an L-3-hydroxyacyl-CoA intermediate. wikipedia.org This intermediate is then oxidized in an NAD⁺-dependent reaction. slideshare.net Therefore, a hydroxylated fatty acid is a mandatory transient metabolite in the catabolism of all fatty acids for energy.

Beyond the core beta-oxidation pathway, other oxidative systems can produce hydroxylated fatty acids that also contribute to energy metabolism. Omega-oxidation (ω-oxidation) is a pathway that occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl carbon (the ω-carbon) of a fatty acid. nih.govnih.gov This initial product can be further oxidized to a dicarboxylic acid. These dicarboxylic acids can then undergo beta-oxidation from both ends of the molecule. nih.gov Under conditions where beta-oxidation is impaired or overwhelmed, such as in certain metabolic disorders or during prolonged starvation, ω-oxidation becomes a significant alternative pathway. nih.gov The breakdown of the resulting dicarboxylic acids can provide succinyl-CoA, an intermediate that can enter the citric acid cycle to support energy production or be used for gluconeogenesis (the synthesis of glucose). nih.gov

Therefore, hydroxylated fatty acids play a dual role in energy metabolism. They are essential, short-lived intermediates within the primary beta-oxidation pathway, and they can be the products of alternative oxidative pathways like ω-oxidation, providing a back-up source of fuel for the cell under specific metabolic conditions. nih.govslideshare.net

Advanced Synthetic Methodologies for R 8 Hydroxymyristic Acid and Analogs in Research

Chemoenzymatic Synthesis Approaches for Regioselective and Stereoselective Hydroxylation

Chemoenzymatic methods leverage the high selectivity of enzymes, particularly cytochrome P450 monooxygenases (P450s), to introduce hydroxyl groups at specific positions on a fatty acid backbone. These biocatalytic systems are prized for their ability to perform C-H activation reactions with remarkable regio- and stereocontrol, a feat that is challenging to achieve through traditional chemical methods. researchgate.net

Controlling the position of hydroxylation (regioselectivity) on a fatty acid chain is a significant challenge. Researchers have developed several strategies to direct the enzymatic activity of P450s.

One innovative approach involves the use of "decoy molecules." These are small, inert molecules structurally similar to a part of the natural substrate. nih.gov They bind within the enzyme's active site, effectively blocking certain regions and constraining the primary substrate into a specific orientation for oxidation. nih.gov For example, short-chain fatty acids have been used to expand the substrate scope of P450BSβ from Bacillus subtilis, an enzyme that typically hydroxylates long-chain fatty acids like myristic acid at the α- and β-positions. nih.gov By adding a decoy molecule like heptanoic acid, the enzyme can be tricked into transforming non-natural substrates, demonstrating that the active site can be manipulated to direct reactivity. nih.gov

Another powerful strategy is protein engineering. Site-directed mutagenesis of P450 enzymes can dramatically alter their regioselectivity. A well-studied example is P450 BM-3 from Bacillus megaterium, which naturally hydroxylates long-chain fatty acids at subterminal positions (ω–1, ω–2, ω–3). nih.govd-nb.info A single mutation, F87A (replacing phenylalanine at position 87 with alanine), was shown to shift the enzyme's regioselectivity for myristic and lauric acid hydroxylation from subterminal to almost exclusively terminal (ω-position). d-nb.info This highlights how minor modifications to the enzyme's active site can redirect the hydroxylation to a desired carbon.

Table 1: Examples of P450 Enzymes in Fatty Acid Hydroxylation

| Enzyme | Source Organism | Substrate(s) | Key Findings/Selectivity | Reference |

|---|---|---|---|---|

| P450BSβ | Bacillus subtilis | Long-chain fatty acids (e.g., myristic acid) | Catalyzes α- and β-hydroxylation. Its substrate scope can be altered using decoy molecules. | nih.gov |

| P450 BM-3 | Bacillus megaterium | Long-chain fatty acids (C12-C18) | Wild-type hydroxylates at ω–1, ω–2, and ω–3 positions. The F87A mutant shifts selectivity to the ω-position for myristic acid. | nih.govd-nb.info |

| CYP152B1 | Sphingomonas paucimobilis | Saturated fatty acids (C10-C18) | Strictly regioselective for α-hydroxylation, producing (S)-enantiomers with >98% enantiomeric excess. | nih.gov |

Achieving the correct stereochemistry is critical, and enzymes are exceptionally adept at enantioselective synthesis. While some enzymes like CYP152B1 from Sphingomonas paucimobilis stereoselectively produce (S)-α-hydroxy fatty acids, other systems can yield the (R)-enantiomer. nih.gov

For instance, studies on P450 BM-3 have determined the absolute configuration of its products from palmitic acid (a C16 fatty acid), revealing a high enantiomeric excess (98% ee) for (15R)- and (14R)-hydroxypalmitic acid. d-nb.info This demonstrates the enzyme's intrinsic preference for producing R-configured hydroxylated products at certain positions, suggesting its potential or the potential of related engineered variants for synthesizing (R)-hydroxy fatty acids. d-nb.info

Beyond P450s, other catalytic systems are employed in total synthesis strategies to establish the (R)-stereocenter. Noyori-type asymmetric hydrogenation using a BINAP-ruthenium-based catalyst is a powerful method for the enantioselective reduction of β-ketoesters to their corresponding (R)-configured β-hydroxyesters, often with excellent stereocontrol (>99% ee). acs.org Organocatalysis also provides a robust route. The use of MacMillan's imidazolidinone organocatalysts for the asymmetric formation of chiral terminal epoxides is a key step in several syntheses of hydroxy fatty acids. researchgate.net These epoxides can then be opened to yield the desired chiral alcohol, providing a versatile method for introducing the hydroxyl group with high enantiomeric purity. researchgate.netresearchgate.net

Total Synthesis Pathways and Structural Modifications for Research Probes

Total synthesis provides ultimate control over molecular architecture, enabling the creation of not only the natural product but also a wide array of modified analogs for research purposes. These analogs are invaluable tools for elucidating metabolic pathways, mechanisms of action, and structure-activity relationships (SAR).

Deuterium-labeled compounds are indispensable in biochemical research. The replacement of hydrogen with its heavier isotope, deuterium (B1214612), can introduce a kinetic isotope effect, which helps in studying reaction mechanisms. nih.gov Furthermore, deuterated molecules serve as ideal internal standards for quantitative analysis by mass spectrometry due to their near-identical chemical properties but distinct mass. researchgate.netresearchgate.net

Methodologies have been specifically developed for the synthesis of deuterated hydroxy fatty acids (HFAs). researchgate.net One approach involves the enantioselective organocatalytic synthesis of terminal epoxides, followed by ring-opening. researchgate.net To introduce deuterium, a deuterated reagent can be used in the key steps. For example, a route has been developed to incorporate a deuterium atom specifically onto the carbon that bears the hydroxyl group. researchgate.net The degree of deuteration can be precisely confirmed using liquid chromatography-high resolution mass spectrometry (LC/HRMS). researchgate.net General strategies for creating deuterated molecules, such as using [D1]-aldehydes or [D2]-isonitriles in multicomponent reactions, provide a versatile toolkit for synthesizing a wide array of labeled compounds for mechanistic and pharmacokinetic studies. nih.gov

Table 2: Selected Methods for Synthesizing Deuterated Compounds

| Methodology | Deuterated Reagent Example | Application | Reference |

|---|---|---|---|

| Organocatalysis and Epoxide Ring Opening | Deuterated reducing agents or nucleophiles | Incorporation of deuterium at the hydroxyl-bearing carbon of HFAs. | researchgate.net |

| Multicomponent Reactions (MCRs) | [D1]-aldehydes, [D2]-isonitriles | Synthesis of diverse libraries of deuterated drug-like compounds. | nih.gov |

| Amide Coupling | Deuterated glycine (B1666218) methyl ester hydrochloride | Synthesis of deuterated N-acyl-amino acids. | frontiersin.org |

To understand how the structure of a hydroxy fatty acid relates to its biological activity (SAR), researchers synthesize libraries of analogs where features like the carbon chain length or the position of the hydroxyl group are systematically varied. mdpi.com

For example, to probe the bioactivities of hydroxypalmitic acids (HPAs) and hydroxystearic acids (HSAs), researchers have synthesized various regioisomers with the hydroxyl group at the 6-, 8-, and 11-positions. researchgate.netnih.gov The study of these analogs revealed that the new 6-(S)-HPA regioisomer exhibited potent antiproliferative activity in A549 lung cancer cells, while unsaturation or an odd-numbered carbon chain led to reduced activity. researchgate.netnih.gov

Similarly, analogs of 9-PAHSA (palmitic acid esters of hydroxystearic acid) with different fatty acid chain lengths have been synthesized to evaluate their anti-inflammatory properties. mdpi.com Synthetic strategies often employ an organocatalytic step to create a chiral epoxide, which is then opened with different Grignard reagents or alkynes to build up saturated or unsaturated chains of varying lengths. nih.gov This modular approach is highly valuable for generating a diverse set of molecules needed to establish robust SARs and to optimize biological activity. nih.govfrontiersin.org

Advanced Analytical Chemistry for R 8 Hydroxymyristic Acid Characterization and Quantification in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

HRMS is a powerful tool for the analysis of fatty acids, offering high mass accuracy and resolution, which allows for the determination of elemental composition and structural details.

LC-HRMS Methodologies for Detection in Complex Biological Matrices

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a primary technique for the direct analysis of hydroxy fatty acids in complex biological matrices like milk, royal jelly, and plasma, often eliminating the need for derivatization. dntb.gov.uamdpi.comaua.grresearchgate.netmdpi.com This approach provides high sensitivity and specificity, enabling the detection and quantification of various positional isomers of hydroxy fatty acids.

In a typical LC-HRMS setup, a C18 column is often used for chromatographic separation. mdpi.com The mobile phase commonly consists of a gradient of water with a small percentage of formic acid (Eluent A) and acetonitrile (B52724) (Eluent B). nih.gov Detection is typically performed using electrospray ionization (ESI) in negative mode, as fatty acids readily form deprotonated molecules [M-H]⁻. mdpi.comnih.gov The high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for the accurate mass measurement of the precursor and fragment ions, facilitating confident identification. mdpi.com

For instance, a study on the analysis of free hydroxy fatty acids in milk developed an LC-HRMS method that could simultaneously determine 19 free hydroxy fatty acids in a 10-minute run. dntb.gov.ua This method demonstrated good linearity and low limits of detection (LOD) and quantification (LOQ), ranging from 0.1 to 0.9 ng/mL and 0.4 to 2.6 ng/mL, respectively. mdpi.com The presence of various regio-isomers of hydroxymyristic, hydroxypalmitic, and hydroxystearic acids has been demonstrated in royal jelly samples using LC-HRMS. dntb.gov.uaresearchgate.net

Table 1: Illustrative LC-HRMS Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Value | Reference |

| Column | Halo C18 (2.7 μm, 90 Å, 0.5 × 50 mm) | mdpi.com |

| Mobile Phase A | 0.1% formic acid in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Ionization Mode | ESI Negative | mdpi.comnih.gov |

| Mass Analyzer | TOF or Orbitrap | mdpi.com |

| Scan Range | m/z 50–850 | mdpi.com |

| Collision Energy | 40 V with 15 V spread | mdpi.com |

GC-MS Approaches for Derivatized Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for fatty acid analysis, but it typically requires derivatization to increase the volatility and thermal stability of the analytes. mdpi.comnih.gov For hydroxy fatty acids, this often involves a two-step process: esterification of the carboxyl group (e.g., to form methyl esters) and silylation of the hydroxyl group (e.g., to form trimethylsilyl (B98337) (TMS) ethers). nih.gov

The derivatized samples are then injected into the GC, where they are separated on a capillary column, often with a non-polar stationary phase like DB-1. nih.gov The separated compounds are then introduced into the mass spectrometer, which provides mass spectra that can be used for identification by comparing them to spectral libraries or by interpreting the fragmentation patterns.

A common derivatization procedure involves reacting the fatty acids with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov For quantification, an internal standard, such as a deuterated fatty acid or a fatty acid with a different chain length, is often added to the sample before extraction and derivatization. lipidmaps.org This protocol describes extracting and quantifying free fatty acids by derivatizing them to pentafluorobenzyl esters for GC analysis using negative ion chemical ionization. lipidmaps.org

Table 2: Example GC-MS Conditions for Derivatized Hydroxy Myristic Acid

| Parameter | Value/Description | Reference |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) | nih.gov |

| Column | Fused silica (B1680970) capillary with DB-1 stationary phase | nih.gov |

| Injection Temperature | 100°C | nih.gov |

| Oven Program | Ramped temperature gradient (e.g., 40°C/min to 200°C, then 4°C/min to 245°C) | nih.gov |

| Detection | Electron Impact (EI) or Chemical Ionization (CI) | gsartor.org |

| Monitored Ions (m/z) | Specific fragment ions characteristic of the derivatized analyte | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the determination of the position of functional groups and the stereochemistry of chiral centers. marinelipids.ca For (R)-8-hydroxymyristic acid, ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the location of the hydroxyl group.

More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing definitive proof of the 8-hydroxy position.

The determination of the absolute configuration (R or S) at the chiral center (C-8) is more challenging and often requires the use of chiral derivatizing agents or chiral shift reagents. aocs.org For example, the formation of diastereomeric esters, such as Mosher's esters (using α-methoxy-α-trifluoromethylphenylacetic acid), can lead to distinguishable chemical shifts in the NMR spectrum for the different enantiomers, allowing for the determination of the enantiomeric excess and the absolute configuration. researchgate.net The stereochemistry of 10-hydroxystearic acid has been determined using ¹H NMR analysis of its mandelate (B1228975) esters. gsartor.org

Chromatographic Separations for Isomer Resolution (e.g., Chiral HPLC)

The separation of enantiomers is crucial for studying the specific biological roles of molecules like (R)-8-hydroxymyristic acid. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. shimadzu.comvt.edu This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Various types of CSPs are available, with those based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, being particularly effective for the separation of a wide range of chiral compounds, including hydroxy fatty acids. researchgate.net For the separation of hydroxy fatty acid enantiomers, the carboxyl group is often esterified (e.g., to a methyl or pentafluorobenzyl ester) prior to analysis to improve chromatographic behavior. aocs.org

The choice of mobile phase is also critical and is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. aocs.org Supercritical fluid chromatography (SFC) is also gaining interest as a powerful technique for chiral separations, offering advantages like higher speed and reduced organic solvent consumption. shimadzu.com

Table 3: Common Chiral Stationary Phases for Hydroxy Fatty Acid Enantiomer Separation

| Chiral Stationary Phase | Description | Typical Mobile Phase | Reference |

| Chiralcel OD | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | vt.edu |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | vt.edu |

| Chiralcel OB | Cellulose tris(benzoate) | Hexane/Isopropanol | aocs.org |

| DNBPG | (R,R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol | aocs.org |

The development of these advanced analytical methods is essential for accurately identifying and quantifying (R)-8-hydroxymyristic acid, enabling a deeper understanding of its biological significance and function.

Perspectives and Future Directions in R 8 Hydroxymyristic Acid Research

Elucidation of Undiscovered Enzymatic Pathways for 8-Hydroxylation

The formation of (R)-8-hydroxymyristic acid and other mid-chain hydroxylated fatty acids is a testament to the diverse catalytic capabilities of microbial enzymes. While some pathways have been identified, many of the enzymatic systems responsible for the specific 8-hydroxylation of myristic acid remain to be discovered and characterized. The exploration of microbial diversity, particularly from underexplored environments, is likely to reveal novel enzymes with unique regioselectivity and stereospecificity.

A significant family of enzymes implicated in fatty acid hydroxylation is the cytochrome P450 (CYP) monooxygenases. ebi.ac.uknih.govwikipedia.org These heme-containing proteins are known to catalyze a wide array of oxidative reactions, including the hydroxylation of fatty acids at various positions. ebi.ac.uknih.govwikipedia.org For instance, the CYP152 family of enzymes acts as peroxygenases, capable of hydroxylating long-chain fatty acids. ebi.ac.uk Specifically, CYP152A1 from Bacillus subtilis has been shown to catalyze the α- and β-hydroxylation of myristic acid. ebi.ac.uk Furthermore, CYP4 family enzymes are known for their role in ω-hydroxylation but can also exhibit activity at other positions along the fatty acid chain. nih.govrsc.org Recent research into ancestral CYP4 enzymes has revealed that they can hydroxylate a range of fatty acids with less specificity for the terminal position compared to their modern counterparts. rsc.org

Beyond the well-studied P450s, other enzyme classes may also be involved. Oleate hydratases, for example, catalyze the hydration of unsaturated fatty acids to produce hydroxylated fatty acids, though they are typically known for acting on unsaturated substrates. researchgate.net The investigation of microbial metabolic pathways, particularly those involved in fatty acid metabolism and modification, could uncover novel hydratases or other oxidoreductases with the ability to introduce a hydroxyl group at the C-8 position of myristic acid.

Future research should focus on:

Genome Mining and Functional Screening: Systematically screening microbial genomes and metagenomic libraries for sequences homologous to known fatty acid hydroxylases. This can be followed by heterologous expression and functional characterization to identify enzymes with 8-hydroxylation activity.

Proteomics and Metabolomics: Analyzing the proteome and metabolome of microorganisms known to produce (R)-8-hydroxymyristic acid under different growth conditions to identify upregulated enzymes and metabolic intermediates associated with its production.

Structural Biology and Enzyme Engineering: Determining the crystal structures of newly discovered 8-hydroxylases to understand the molecular basis of their regioselectivity and stereospecificity. This knowledge can then be used to engineer enzymes with improved catalytic efficiency or altered substrate specificity.

Comprehensive Characterization of (R)-8-Hydroxymyristic Acid's Specific Biological Roles

While (R)-8-hydroxymyristic acid and other hydroxylated fatty acids are known to be components of various natural products and have been implicated in processes like cell signaling and membrane structure, their specific biological roles are not fully understood. ontosight.ai Hydroxylated fatty acids can have a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai For instance, the presence of a hydroxyl group can alter the physical properties of the fatty acid, increasing its polarity and potentially influencing its interactions within biological membranes and with other molecules. ontosight.ai

In the context of bacteria, (R)-3-hydroxymyristic acid is a well-known component of lipid A, a key part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. caymanchem.commdpi.com This molecule is crucial for the structural integrity of the bacterial outer membrane and is a potent activator of the innate immune system in mammals. caymanchem.com While (R)-8-hydroxymyristic acid is not a canonical component of lipid A, its presence in other bacterial lipids or as a free fatty acid could have significant biological implications.

Future research efforts should be directed towards:

Metabolic Labeling and Tracing: Using isotopically labeled (R)-8-hydroxymyristic acid to trace its metabolic fate and identify its downstream products and interaction partners within biological systems.

Genetic and Molecular Biology Approaches: Creating knockout or overexpression mutants of the enzymes responsible for (R)-8-hydroxymyristic acid synthesis in relevant organisms to study the phenotypic effects and elucidate its function.

Lipidomics Analysis: Performing detailed lipidomics studies on various organisms and tissues to determine the distribution and abundance of (R)-8-hydroxymyristic acid and its correlation with different physiological or pathological states. For example, studies have analyzed hydroxylated fatty acids in human plasma to investigate their association with conditions like diabetes. mdpi.com

Interaction Studies: Investigating the binding of (R)-8-hydroxymyristic acid to specific proteins, such as receptors or enzymes, to uncover its role in cellular signaling pathways.

Development of Advanced Bioanalytical Techniques for In Vivo Studies

Studying the dynamics of (R)-8-hydroxymyristic acid in vivo presents significant analytical challenges due to its potentially low abundance and the presence of numerous other isomeric and structurally similar fatty acids. acs.org The development of highly sensitive and specific bioanalytical techniques is therefore crucial for accurately quantifying and tracking this compound in complex biological matrices.

Current methods for the analysis of hydroxylated fatty acids often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govnih.gov These techniques typically require derivatization to improve chromatographic separation and ionization efficiency. nih.govnih.gov For instance, derivatization to form pentafluorobenzyl esters and trimethylsilyl (B98337) ethers can enhance detection by negative ion chemical ionization GC-MS. nih.govnih.gov Chemical isotope labeling assisted LC-MS has also been employed to improve the screening and identification of fatty acid esters of hydroxy fatty acids. acs.org

Future advancements in this area should focus on:

High-Resolution Mass Spectrometry (HRMS): Utilizing the high mass accuracy and resolution of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, to differentiate (R)-8-hydroxymyristic acid from other isobaric compounds without the need for extensive chromatographic separation.

Novel Derivatization Reagents and Labeling Strategies: Designing new derivatization reagents that can specifically react with the hydroxyl group of (R)-8-hydroxymyristic acid, introducing a tag that enhances its ionization efficiency and provides a unique fragmentation pattern for selective detection. The use of fluorescent labels like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) has shown promise for the detection of β-hydroxymyristic acid. nih.gov

Advanced Chromatographic Separations: Employing multidimensional chromatography or advanced column chemistries to improve the separation of different hydroxylated fatty acid isomers.

Imaging Mass Spectrometry: Applying techniques like MALDI imaging or secondary ion mass spectrometry (SIMS) to visualize the spatial distribution of (R)-8-hydroxymyristic acid within tissues and cells, providing insights into its localized biological roles.

Exploration of its Role in Diverse Biological Systems Beyond Known Microbial Contexts

The biological significance of (R)-8-hydroxymyristic acid may extend beyond its currently known microbial contexts. Hydroxylated fatty acids have been identified in a variety of organisms, including plants and mammals, where they are involved in numerous physiological processes. acs.orgresearchgate.net For example, hydroxylated fatty acids can be generated through lipid peroxidation, a process associated with oxidative stress. researchgate.net

In plants, hydroxylated fatty acids are important precursors for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs). acs.org These lipids have been shown to have beneficial metabolic effects in mammals, such as improving glucose tolerance. acs.org In mammals, cytochrome P450 enzymes are responsible for the hydroxylation of a wide range of fatty acids, and these metabolites play roles in signaling and inflammation. nih.govnih.gov

Future research should aim to:

Broaden the Scope of Organisms Studied: Systematically investigate the presence and abundance of (R)-8-hydroxymyristic acid in a wider range of organisms, including different bacterial species, fungi, plants, and animals, using the advanced bioanalytical techniques described above.

Investigate its Role in Host-Microbe Interactions: Explore the potential role of (R)-8-hydroxymyristic acid as a signaling molecule in the communication between microbes and their hosts, for instance, in the context of the gut microbiome and its influence on host metabolism and immunity.

Explore its Potential as a Biomarker: Assess whether the levels of (R)-8-hydroxymyristic acid in biological fluids or tissues can serve as a biomarker for specific diseases or physiological states, similar to how other hydroxylated fatty acids are being investigated as markers for lipid peroxidation and oxidative stress. researchgate.net

Strategic Synthetic Efforts for Novel Research Tools and Probes

The availability of pure (R)-8-hydroxymyristic acid and its analogs is essential for conducting detailed biological studies. Chemical synthesis provides a powerful means to produce these compounds with high purity and to introduce specific modifications for creating novel research tools and probes.

Asymmetric synthesis methods are crucial for obtaining enantiomerically pure (R)-8-hydroxymyristic acid. mdpi.com These methods often involve the use of chiral catalysts or starting materials to control the stereochemistry at the hydroxyl-bearing carbon. For example, organocatalytic approaches can be used to generate chiral epoxides, which can then be converted to the desired hydroxylated fatty acid. mdpi.com

Future synthetic efforts should be directed towards:

Development of More Efficient and Scalable Synthetic Routes: Optimizing existing synthetic methods and developing new ones to enable the cost-effective production of larger quantities of (R)-8-hydroxymyristic acid.

Synthesis of Isotopically Labeled Analogs: Preparing isotopically labeled versions of (R)-8-hydroxymyristic acid (e.g., with 2H, 13C, or 14C) for use in metabolic tracing studies and as internal standards for quantitative analysis. smolecule.com

Creation of Bioorthogonal Probes: Incorporating bioorthogonal functional groups, such as alkynes or azides, into the structure of (R)-8-hydroxymyristic acid. chemrxiv.org These probes can be used for activity-based protein profiling and for identifying the cellular targets and interaction partners of this fatty acid.

Design and Synthesis of Fluorescent Probes: Attaching fluorescent dyes to (R)-8-hydroxymyristic acid to create probes that can be used to visualize its uptake, localization, and dynamics within living cells using fluorescence microscopy. chemrxiv.org

By pursuing these future directions, the scientific community can gain a deeper understanding of the chemistry, biology, and potential applications of (R)-8-hydroxymyristic acid, paving the way for new discoveries in various fields of research.

常见问题

Q. What is the known biological role of (R)-8-Hydroxymyristic acid in bacterial systems?

- Methodological Answer : (R)-8-Hydroxymyristic acid is a precursor in lipid A biosynthesis in Gram-negative bacteria. Its hydroxylation pattern influences membrane permeability and immune recognition. To study this, knockout strains (e.g., ΔlpxH mutants) can be analyzed via lipidomics and cytokine profiling .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating enzymatic pathways involving (R)-8-Hydroxymyristic acid?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-glucose) to trace metabolic flux in bacterial cultures. Include controls for enzyme inhibition (e.g., LpxH inhibitors) and validate pathway activity via kinetic assays (Michaelis-Menten parameters). Ensure replicates account for biological variability, and employ multivariate statistical analysis .

Q. How should researchers address discrepancies in reported bioactivity data for (R)-8-Hydroxymyristic acid across studies?

- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., bacterial strain differences, assay conditions). Replicate conflicting studies under standardized protocols, and apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity. Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What advanced spectroscopic or chromatographic techniques are recommended for characterizing novel derivatives of (R)-8-Hydroxymyristic acid?

- Methodological Answer : High-resolution NMR (¹H-¹³C HSQC, COSY) resolves stereochemical modifications. For unstable derivatives, use cryogenic probes to enhance sensitivity. Pair ultra-high-performance liquid chromatography (UHPLC) with ion mobility spectrometry (IMS) to separate isomers. Computational modeling (e.g., DFT) can predict spectral patterns for novel structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。